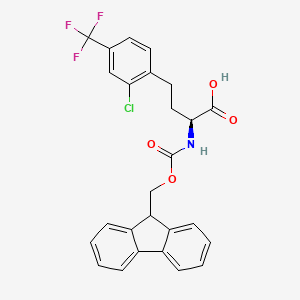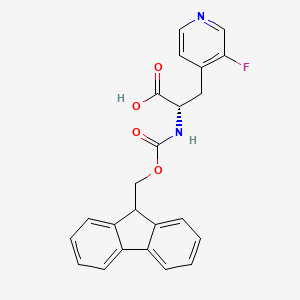
3,4-Dicyclohexylfuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dicyclohexylfuran-2,5-dione is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with two cyclohexyl groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclohexylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furan derivatives due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium or gold catalysts has been reported to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dicyclohexylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Dicyclohexylfuran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-Dicyclohexylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-2,5-dihydrofuran-2,5-dione: This compound undergoes similar radical alkylation reactions but with different selectivity and reactivity patterns.
Pyrrolidine-2,5-dione: Another similar compound used in medicinal chemistry with distinct biological activities.
Uniqueness
3,4-Dicyclohexylfuran-2,5-dione is unique due to its specific substitution pattern with cyclohexyl groups, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C16H22O3 |
|---|---|
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
3,4-dicyclohexylfuran-2,5-dione |
InChI |
InChI=1S/C16H22O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
FCPSUSZFRNMCNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(C(=O)OC2=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


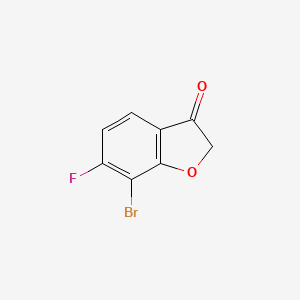
![(R)-2-methyl-N-((S)-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12836741.png)

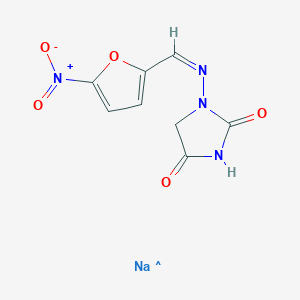
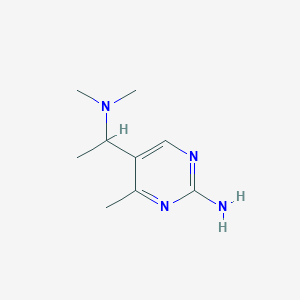
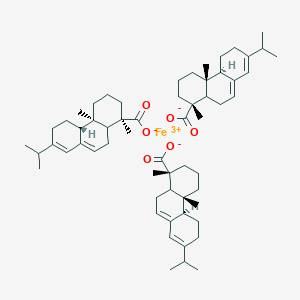

![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
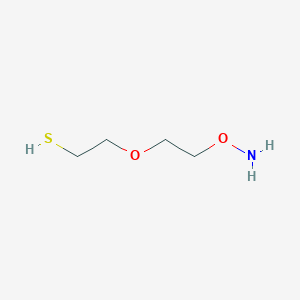
![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)
